REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]12[CH2:14][CH2:13][CH:10]([CH2:11][CH2:12]1)[CH2:9][CH:8]2[C:15](O)=O.O.[OH-].[Na+]>C1COCC1>[N:7]1[CH:8]=[CH:9][CH:10]=[C:15]([CH:8]2[CH2:9][CH:10]3[CH2:13][CH2:14][N:7]2[CH2:12][CH2:11]3)[CH:12]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.76 g
|
Type
|
reactant
|
Smiles
|
N12C(CC(CC1)CC2)C(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reagents were refluxed under a nitrogen atmosphere for 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
by additional stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CUSTOM
|
Details
|
Removal of THF
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1N2CCC(C1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 180.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |